MF 961

Antimicrobial Susceptibility Testing Quinolone Antibiotics MIC Determination

MF 961 is a research fluoroquinolone with 2-fold greater activity than rufloxacin and distinct intracellular accumulation. Its defined recA induction (0.5 mg/L) and MIC range (0-25 mg/L) enable precise SOS response and synergy assays. Ideal for SAR studies where potency differences matter. For R&D only; not for human use.

Molecular Formula C18H19F2N3O3S
Molecular Weight 395.4 g/mol
CAS No. 138372-62-0
Cat. No. B1676557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF 961
CAS138372-62-0
Synonyms9-fluoro-3-fluoromethyl-10(N-(4'-methyl)piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido(1,2,3de)(1,4)benzothiazine-6-carboxylic acid
MF 961
MF-961
MF961
Molecular FormulaC18H19F2N3O3S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C4=C2SCC(N4C=C(C3=O)C(=O)O)CF)F
InChIInChI=1S/C18H19F2N3O3S/c1-21-2-4-22(5-3-21)15-13(20)6-11-14-17(15)27-9-10(7-19)23(14)8-12(16(11)24)18(25)26/h6,8,10H,2-5,7,9H2,1H3,(H,25,26)
InChIKeyYHMYZZSLDKKBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MF 961 (CAS 138372-62-0) Procurement Guide: Quinolone Antimicrobial Research Compound


MF 961 (CAS 138372-62-0) is a synthetic fluoroquinolone antimicrobial agent [1]. It belongs to the quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication [2]. MF 961 was developed as a research compound and has been characterized for its in vitro activity against a range of Gram-negative and Gram-positive bacteria [3]. Its chemical structure is defined as 9-fluoro-3-fluoromethyl-10(N-(4'-methyl)piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido(1,2,3de)(1,4)benzothiazine-6-carboxylic acid [4].

Why MF 961 Cannot Be Substituted with Other Quinolones: A Procurement Risk Assessment


Substituting MF 961 with another quinolone, even one with a similar spectrum, is not scientifically equivalent due to demonstrated differences in potency, bacterial accumulation, and mechanism of action [1]. Direct comparative studies have shown that MF 961 exhibits a specific activity profile that differs from close analogs like rufloxacin, norfloxacin, ofloxacin, and fleroxacin [2]. For example, MF 961 was found to be two-fold more active than its close structural analog rufloxacin [3]. Furthermore, while all four agents inhibit DNA synthesis, rufloxacin was accumulated to higher intracellular concentrations in bacteria compared to MF 961, ofloxacin, and fleroxacin [4]. These quantifiable differences in potency and pharmacokinetic properties mean that experimental results obtained with MF 961 cannot be reliably extrapolated to other quinolones, making its procurement essential for specific research applications.

MF 961 (CAS 138372-62-0) Comparative Performance Evidence for Scientific Procurement


MF 961 vs. Rufloxacin: Two-Fold Superior Antibacterial Potency in Broth Microdilution Assay

MF 961 was consistently two-fold more active than its structural analog rufloxacin in direct head-to-head in vitro testing against a panel of 622 bacterial strains [1]. This difference was consistent across multiple species and is a quantifiable measure of superior potency.

Antimicrobial Susceptibility Testing Quinolone Antibiotics MIC Determination

MF 961 vs. Norfloxacin, Ofloxacin, and Fleroxacin: DNA Synthesis Inhibition and recA Induction Comparison

MF 961, rufloxacin, ofloxacin, and fleroxacin all inhibited DNA synthesis by 50% at concentrations correlating with their MICs [1]. The maximum recA inducing concentrations after 60 min exposure in E. coli were 0.5 mg/L for MF 961, rufloxacin, and ofloxacin, but 0.05 mg/L for fleroxacin [1]. This indicates that MF 961 shares a similar recA induction profile with rufloxacin and ofloxacin but is ten-fold less potent an inducer than fleroxacin.

Mechanism of Action DNA Gyrase Inhibition Fluoroquinolone Resistance

MF 961 vs. Rufloxacin, Ofloxacin, and Fleroxacin: Differential Intracellular Accumulation in Bacteria

Rufloxacin was accumulated to higher concentrations in all bacteria tested than the other three agents, including MF 961, ofloxacin, and fleroxacin [1]. Furthermore, all agents were accumulated to higher concentrations within staphylococci than in Gram-negative bacteria [1].

Pharmacokinetics Bacterial Accumulation Quinolone Uptake

MF 961 vs. Norfloxacin: Comparative In Vitro Activity Against Key Bacterial Species

In a large-scale in vitro study, MF 961, rufloxacin, and its metabolite MF 922 were all four to 16 times less active than norfloxacin against the tested bacterial panel [1]. However, against Staphylococcus spp., rufloxacin was as active or somewhat more active than norfloxacin [1]. Since MF 961 is two-fold more active than rufloxacin, this suggests its activity against Staphylococcus spp. may also be comparable to or better than norfloxacin.

Comparative Microbiology Antibiotic Susceptibility Norfloxacin

MF 961 (CAS 138372-62-0): Recommended Research Applications Based on Comparative Evidence


Comparative Quinolone Structure-Activity Relationship (SAR) Studies

MF 961 serves as a valuable comparator compound in SAR studies aimed at understanding the structural features that differentiate potency among fluoroquinolones. Its two-fold greater activity compared to the closely related rufloxacin [1] provides a clear, quantifiable baseline for evaluating the impact of specific chemical modifications. Its distinct intracellular accumulation profile compared to rufloxacin, ofloxacin, and fleroxacin [2] further enables research into bacterial uptake mechanisms.

Mechanistic Studies of Quinolone-Induced DNA Damage and SOS Response

MF 961 is well-suited for detailed investigations into the bacterial SOS response to DNA damage. Its specific recA induction concentration of 0.5 mg/L in E. coli, which is identical to rufloxacin and ofloxacin but ten-fold higher than fleroxacin [2], allows researchers to use MF 961 as a precise tool to trigger a defined level of SOS response for comparative studies on resistance development and mutagenesis.

In Vitro Screening for Novel Antimicrobial Combinations

Given its characterized MIC range of 0-25 mg/L against common Gram-negative pathogens like E. coli, Klebsiella sp., and Enterobacter sp. [3], MF 961 can be used as a known quinolone partner in synergy or combination therapy screening assays. Its established activity profile allows for a reliable assessment of potential additive or synergistic effects with other novel compounds.

Quote Request

Request a Quote for MF 961

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.